Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-
Description
Its structure comprises a benzene ring with a sulfonyl chloride (-SO₂Cl) group and a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 2-position. This compound is part of a broader class of sulfonyl chlorides, which are pivotal in organic synthesis for introducing sulfonate groups or acting as electrophilic reagents . The methylsulfonylmethyl group is an electron-withdrawing substituent (EWG), which influences the compound's reactivity, solubility, and stability compared to simpler analogs like benzenesulfonyl chloride (BSC) .
Properties
IUPAC Name |
2-(methylsulfonylmethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHRONYRJYSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230717 | |
| Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103008-53-3 | |
| Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103008-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: The compound can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or thionyl chloride.
Reaction with Chlorosulfonic Acid: Another method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- undergoes substitution reactions with amines to form sulfonamides.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Grignard Reagents: Reacts with Grignard reagents to form oxindoles from N-unsubstituted indoles.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Oxindoles: Formed from reactions with Grignard reagents.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- exerts its effects through electrophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Benzenesulfonyl Chloride Derivatives
Key Findings
Electronic Effects: The methylsulfonylmethyl group in the target compound is a strong EWG, which reduces the electrophilicity of the sulfonyl chloride group compared to EDG-substituted analogs (e.g., 4-tert-butyl or 4-methoxy derivatives) . This aligns with evidence showing that para-EWGs like -NO₂ or -CF₃ render benzenesulfonyl chlorides unstable or unreactive in sulfonyloxylation reactions .
Steric Effects :
- The bulky -CH₂SO₂CH₃ group at the ortho position introduces significant steric hindrance, similar to 2,4,6-triisopropylbenzenesulfonyl chloride, which retains reactivity due to optimized steric tolerance in certain reactions . However, this hindrance may reduce solubility in polar solvents compared to para-substituted derivatives .
Hazard Profile :
- Like other benzenesulfonyl chlorides (e.g., BSC, CAS 98-09-9), the target compound is likely toxic if swallowed or inhaled and irritating to skin/eyes . Substituted derivatives may exhibit modified volatility; for example, bulky groups like -CH₂SO₂CH₃ could lower vapor pressure, reducing inhalation risks compared to simpler analogs .
Market and Applications :
- While 4-(methylsulfonyl)benzenesulfonyl chloride has documented industrial demand (e.g., in polymer and pharmaceutical intermediates) , the 2-[(methylsulfonyl)methyl]- derivative may occupy niche roles, such as in synthesizing sterically hindered sulfonamides or sulfonate esters for drug discovery .
Research Case Study
In a sulfonyloxylation reaction of 2,6-dimethylpyridine 1-oxide, para-EDG-substituted benzenesulfonyl chlorides (e.g., 4-tert-butyl) achieved 78% yield , whereas BSC gave only 23% yield . The target compound, with its ortho-EWG substituent, would likely perform similarly to BSC or worse due to combined electronic and steric effects.
Biological Activity
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- is a sulfonamide derivative with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a benzenesulfonyl group attached to a methylsulfonyl group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that benzenesulfonyl chloride derivatives exhibit potent antimicrobial properties. A study evaluated several benzenesulfonamide derivatives, revealing varying degrees of effectiveness against different bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
| 4f | B. subtilis | 6.63 mg/mL |
These findings indicate that derivatives of benzenesulfonyl chloride can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives significantly reduced swelling:
| Compound | Edema Reduction (%) at 1h | Edema Reduction (%) at 2h | Edema Reduction (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | - | - |
| 4c | 89.66 | - | - |
These results highlight the potential of benzenesulfonyl chloride derivatives as anti-inflammatory agents .
The mechanism through which benzenesulfonyl chloride exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. For instance, sulfonamides are known to interfere with folate synthesis in bacteria, leading to their antimicrobial effect.
Case Studies
- In Vivo Studies : A study involving the administration of benzenesulfonyl derivatives in animal models showed promising results in reducing inflammation and infection rates.
- In Vitro Assays : Various assays demonstrated the cytotoxicity of these compounds against cancer cell lines, with IC50 values indicating significant activity.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling benzenesulfonyl chloride derivatives in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to avoid inhalation .
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Storage : Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture ingress .
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Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For eye exposure, rinse cautiously with water and seek medical attention .
-
Toxicity Data : Oral LD50 values (rat: 1960 mg/kg; mouse: 828 mg/kg) indicate moderate toxicity. Use fume hoods for manipulations to mitigate inhalation risks .
Table 1: Key Physical and Hazard Properties
Property Value Source Boiling Point 251–252°C (dec.) Melting Point 14–16°C Solubility Insoluble in water; soluble in ethanol, acetone Flash Point 135°C
Q. How is benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-, synthesized?
- Methodological Answer :
- Step 1 : React benzene with chlorosulfonic acid to form benzenesulfonyl chloride. Introduce the methylsulfonylmethyl group via Friedel-Crafts alkylation using methylsulfonylmethanol and a Lewis catalyst (e.g., AlCl₃) .
- Step 2 : Purify the product via vacuum distillation (145–150°C at 45 mmHg) to isolate the derivative .
- Yield Optimization : Control reaction temperature (20–25°C) to minimize by-products like sulfonic acids. Typical yields range from 75–80% .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Pharmaceutical Synthesis : Used to prepare sulfonamide derivatives via reaction with amines, enabling drug candidate screening (e.g., protease inhibitors) .
- Environmental Analysis : Acts as a derivatization reagent for detecting amines in wastewater at sub-ppb levels via GC-MS .
- Material Science : Intermediate in liquid crystal synthesis for display technologies .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of 2-[(methylsulfonyl)methyl]-benzenesulfonyl chloride?
- Methodological Answer :
- Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.
- Solvent Selection : Use anhydrous dichloromethane to enhance reagent solubility and reaction homogeneity .
- Temperature Control : Maintain 20–25°C to prevent thermal decomposition. Higher temperatures (>30°C) promote sulfonic acid formation, reducing yield .
- Analytical Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
-
Mass Spectrometry (MS) : Confirm molecular weight using electron ionization (EI-MS). For structural elucidation, employ high-resolution MS (HRMS) .
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Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfonylmethyl group at position 2). DMSO-d₆ is a suitable solvent .
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X-ray Crystallography : Resolve crystal structures to confirm stereochemistry of sulfonamide derivatives .
Table 2: Common Contaminants and Mitigation Strategies
Contaminant Source Mitigation Strategy Sulfonic Acids Over-sulfonation Strict temperature control (<30°C) Chlorobenzene Incomplete purification Vacuum distillation at 45 mmHg
Q. How can discrepancies in reaction outcomes during amine derivatization be resolved?
- Methodological Answer :
- Problem : Inconsistent yields in Hinsberg tests (distinguishing primary/secondary amines).
- Root Cause Analysis :
- Moisture Contamination : Hydrolysis of sulfonyl chloride to sulfonic acid reduces reactivity. Use molecular sieves in reactions .
- Amine Basicity : Strongly basic amines (e.g., trimethylamine) may require stoichiometric adjustments. Pre-neutralize amines with HCl before reaction .
- Validation : Compare results with control reactions using pure benzenesulfonyl chloride. Use LC-MS to identify by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
